Yibeinoside B

Description

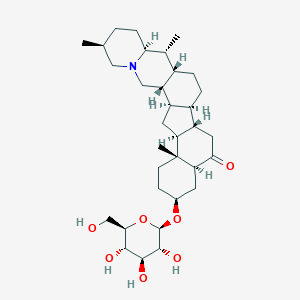

Structure

3D Structure

Properties

CAS No. |

150134-44-4 |

|---|---|

Molecular Formula |

C33H53NO7 |

Molecular Weight |

575.8 g/mol |

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C33H53NO7/c1-16-4-7-26-17(2)19-5-6-20-21(23(19)14-34(26)13-16)11-24-22(20)12-27(36)25-10-18(8-9-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3/t16-,17+,18-,19-,20+,21+,22-,23+,24-,25+,26-,28+,29+,30-,31+,32+,33+/m0/s1 |

InChI Key |

BSSXNTZKMOAXRA-MXXYQIINSA-N |

SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Synonyms |

yibeinoside B |

Origin of Product |

United States |

Isolation and Phytochemical Investigation of Yibeinoside B

Botanical Origin and Species-Specific Distribution of Yibeinoside B

The occurrence of this compound is confined to a select group of plants within the Fritillaria genus, which is known for producing a diverse array of steroidal alkaloids. researchgate.netresearchgate.net

Fritillaria pallidiflora Schrenk as a Primary Source

The initial discovery and isolation of this compound were from the bulbs of Fritillaria pallidiflora Schrenk. nih.govresearchgate.net This perennial herb, known as 'Yi Bei Mu' in traditional Chinese medicine, has been extensively studied for its chemical constituents. researchgate.netresearchgate.net Phytochemical investigations have confirmed that the bulbs of F. pallidiflora are a rich source of various steroidal alkaloids, with this compound being one of the notable compounds identified. nih.govresearchgate.net The structure of this new C-nor-D-homosteroidal alkaloid was elucidated using spectral and chemical analysis following its isolation. nih.gov

Presence in Other Fritillaria Species Biomass

While Fritillaria pallidiflora is the primary documented source, this compound has also been identified in the biomass of other related species. naturalproducts.net Research has confirmed its presence in Fritillaria walujewii, indicating a broader, yet specific, distribution within the Fritillaria genus. naturalproducts.net The genus Fritillaria is known for its chemical diversity, with different species producing unique profiles of isosteroidal and steroidal alkaloids. researchgate.netnih.gov For instance, studies on Fritillaria thunbergii and Fritillaria cirrhosa have identified numerous other alkaloids, but the presence of this compound appears to be more restricted. nih.govfoodandnutritionresearch.net

Interactive Table 1: Documented Botanical Sources of this compound

| Species Name | Plant Part | Compound Presence |

| Fritillaria pallidiflora Schrenk | Bulb | Confirmed Primary Source nih.govresearchgate.net |

| Fritillaria walujewii Regel | Not specified | Confirmed naturalproducts.net |

| Fritillaria thunbergii Miq. | Bulb | Identified in analysis nih.gov |

Chromatographic Isolation Methodologies

The separation and purification of this compound from crude plant extracts rely on various chromatographic techniques, ranging from traditional column chromatography to more advanced analytical methods.

Column Chromatographic Techniques for Alkaloid Separation

The foundational method for the isolation of this compound is column chromatography. nih.gov This technique is widely used for separating individual alkaloids from the complex mixtures extracted from Fritillaria bulbs. nih.govspkx.net.cn In the initial isolation of this compound, column chromatographic techniques were employed to separate it from other co-occurring alkaloids. nih.govresearchgate.net

For general alkaloid separation from Fritillaria species, a combination of different stationary phases is often utilized. These include:

Silica (B1680970) Gel: A common adsorbent for separating compounds based on polarity. nih.gov

ODS (Octadecyl-silica): A reverse-phase material used for separating compounds based on hydrophobicity. nih.gov

Sephadex LH-20: A size-exclusion gel used for separating molecules based on their size. nih.gov

A typical process involves a gradient elution system, where the solvent polarity is gradually changed to release compounds from the stationary phase at different times. For example, a chloroform-methanol solvent system is often used with silica gel columns for the separation of Fritillaria alkaloids. google.com

Advanced Separation Techniques for this compound Purification

For higher purity and more precise identification, advanced chromatographic methods are employed. These techniques offer superior resolution, speed, and sensitivity compared to traditional column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the analysis and purification of Fritillaria alkaloids. researchgate.net When coupled with detectors like an Evaporative Light Scattering Detector (ELSD), it allows for the quantitative determination of compounds like this compound that may lack a strong UV chromophore. researchgate.netfoodandnutritionresearch.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This powerful hyphenated technique combines the high separation efficiency of UPLC with the high-resolution mass analysis of QTOF-MS. It has been successfully used to identify this compound in extracts of Fritillaria thunbergii Bulbus. nih.gov The method provides accurate mass data, which aids in the unequivocal identification of the compound based on its elemental composition. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for its high selectivity and sensitivity in complex matrix analysis. mdpi.com It has been applied to differentiate between various Fritillaria species by creating a chemical fingerprint of their alkaloid content, including the detection of specific markers like Yibeinoside A, a related compound. nih.govmdpi.com

Interactive Table 2: Chromatographic Techniques for this compound Investigation

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol Gradient google.com | Initial Isolation & Separation nih.gov |

| HPLC-ELSD | C18 | Diethylamine-Acetonitrile Gradient foodandnutritionresearch.net | Quantification & Purification researchgate.netfoodandnutritionresearch.net |

| UPLC-QTOF-MS | C18 (e.g., Agilent ZORBAX) | Formic Acid-Acetonitrile Gradient nih.gov | Identification & Structural Analysis nih.gov |

| LC-MS/MS | C18 (e.g., Shim-Pack XR-ODS) | Formic Acid-Acetonitrile Gradient mdpi.com | Sensitive Detection & Differentiation mdpi.com |

Extraction Protocols for Enhanced this compound Yields

The efficiency of this compound isolation begins with the extraction process. The goal is to effectively liberate the alkaloids from the plant matrix while minimizing the co-extraction of interfering substances.

Several protocols have been developed for extracting alkaloids from Fritillaria bulbs:

Method 1: Acid-Base Extraction with Organic Solvents

The powdered plant material (e.g., dried bulbs) is first alkalized with an ammonia (B1221849) solution. nih.govmdpi.com This converts the alkaloid salts present in the plant into their free-base form, which is more soluble in organic solvents.

The alkalized powder is then extracted, often using a reflux apparatus, with a solvent mixture such as chloroform-methanol (e.g., in a 4:1 ratio). nih.govmdpi.com

The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract rich in alkaloids. nih.gov This crude extract is then ready for chromatographic purification.

Method 2: Alcoholic Extraction

The dried bulbs are extracted multiple times with a high-concentration alcohol, such as 95% ethanol (B145695), typically under reflux for several hours. google.com

The filtrates from each extraction are combined and concentrated under vacuum to produce a crude extract. google.com

This extract can be further partitioned using solvents of varying polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on their solubility. google.com The n-butanol fraction is often enriched with glycosidic alkaloids like this compound.

Method 3: Sequential Extraction and Purification

An initial extraction is performed with 70% ethanol. foodandnutritionresearch.net

The resulting ethanol extract is then treated with an acidic solution (e.g., 2-4% hydrochloric acid) to protonate the alkaloids, making them water-soluble, while insoluble materials are removed by filtration. foodandnutritionresearch.net

The pH of the filtrate is then adjusted with a base, causing the alkaloids to precipitate, which can then be collected for further purification, often involving resin chromatography followed by HPLC. foodandnutritionresearch.net

The choice of extraction protocol depends on the specific research goal, whether it is for bulk isolation or for analytical identification, and the scale of the operation.

Spectroscopic Analysis for Connectivity and Geometry Determination

The foundational work of determining the structure of this compound rested on a tripartite spectroscopic approach, each method providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2D Dimensions

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial in mapping the atomic connectivity of this compound. The ¹³C NMR and DEPT spectra revealed 33 carbon signals, which were assigned to a C₂₇ steroidal aglycone and a six-carbon sugar moiety.

The connectivity of the aglycone and the identity and linkage of the sugar were established using 2D NMR techniques like HMQC and HMBC. For instance, in the HMBC spectrum, correlations from the anomeric proton of the glucose unit to the C-3 carbon of the aglycone confirmed the point of glycosylation. The structure was thus determined to be a glycoalkaloid with a glucose unit attached at the C-3 position. scispace.com

Table 1: ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety) Data recorded in C₅D₅N, values in ppm.

| Carbon Atom | Chemical Shift (δ) | Carbon Atom | Chemical Shift (δ) |

| 1 | 38.2 | 15 | 32.4 |

| 2 | 30.3 | 16 | 75.5 |

| 3 | 77.9 | 17 | 63.3 |

| 4 | 39.4 | 18 | 16.6 |

| 5 | 45.4 | 19 | 19.2 |

| 6 | 29.0 | 20 | 41.8 |

| 7 | 30.8 | 21 | 14.8 |

| 8 | 35.5 | 22 | 110.2 |

| 9 | 61.9 | 23 | 31.8 |

| 10 | 35.8 | 24 | 29.1 |

| 11 | 21.3 | 25 | 30.6 |

| 12 | 129.2 | 26 | 67.1 |

| 13 | 134.5 | 27 | 19.5 |

| 14 | 43.0 |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. shimadzu.combioanalysis-zone.com For this compound, this technique provided the exact mass, which allowed for the confirmation of its molecular formula as C₃₃H₅₅NO₇. This data is essential for corroborating the structural information derived from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. ijrpr.comlibretexts.org The IR spectrum of this compound shows a broad absorption band around 3364 cm⁻¹, which is characteristic of hydroxyl (-OH) groups. google.com Additionally, absorption bands in the 1000-1100 cm⁻¹ region are indicative of the C-O stretching vibrations within the sugar moiety. google.com

Stereochemical Assignment of the C-nor-D-homosteroidal Skeleton

This compound is classified as a C-nor-D-homosteroidal alkaloid, which is characterized by a five-membered C-ring and a six-membered D-ring in its steroid core. nih.govrhhz.net The determination of the specific three-dimensional arrangement of atoms, or stereochemistry, is achieved through advanced NMR techniques, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY experiments reveal the spatial proximity of protons within the molecule, which allows for the assignment of their relative orientations. This detailed analysis is fundamental to understanding the molecule's precise shape and biological function.

Comparative Structural Analysis with Related Steroidal Glycoalkaloids

The structure of this compound was further confirmed by comparing its spectroscopic data with that of known, related compounds. rsc.org Steroidal glycoalkaloids are a diverse class of natural products found in plants of the Solanaceae and Liliaceae families. d-nb.inforesearchgate.netnih.gov this compound shares its C-nor-D-homosteroidal skeleton with other alkaloids isolated from the Fritillaria genus, such as yibeinoside A and sinpeinine A. scispace.comrsc.org While the core aglycone structures are often similar, variations in the attached sugar units or substitutions on the steroidal frame create a wide array of distinct compounds. rhhz.net This comparative approach leverages existing knowledge to accelerate the identification of new natural products.

Biological and Pharmacological Activities

Research into the biological activities of Yibeinoside B is ongoing. However, studies on the total alkaloids from Fritillaria species, which include this compound, have demonstrated significant pharmacological potential. For instance, total alkaloid extracts from Fritillaria pallidiflora have shown protective effects against cigarette smoke-induced cell injury. foodandnutritionresearch.net Additionally, various steroidal alkaloids from Fritillaria have been investigated for their inhibitory effects on acetylcholine (B1216132) esterase, a target relevant to neurodegenerative diseases. thieme-connect.com Specifically, the related compound Yibeinoside A has been shown to inhibit human whole blood cholinesterase. thieme-connect.com

Biosynthetic Pathways and Genetic Regulation of Yibeinoside B

Putative Biosynthetic Routes of Steroidal Alkaloids in Fritillaria

The foundational backbones of steroidal alkaloids in Fritillaria species are derived from isoprene (B109036) units. frontiersin.org The synthesis of these units is accomplished through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comnih.govmdpi.comresearchgate.net These pathways work to produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are the fundamental building blocks for all terpenoids, including the steroidal alkaloids. mdpi.comnih.gov Cholesterol is considered a significant intermediate in the biosynthesis of steroidal alkaloids, branching off from the main phytosterol pathway. academicjournals.org

The MVA pathway is a crucial route for the production of the steroidal backbone in plants. academicjournals.orgscielo.br It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. academicjournals.org This pathway is considered a primary contributor to the biosynthesis of steroidal alkaloids. frontiersin.orgscielo.brnih.gov The key intermediates in this pathway are central to the formation of the terpenoid skeletons that are later modified into complex alkaloids. nih.govmdpi.com

Table 1: Key Intermediates of the Mevalonate (MVA) Pathway

| Intermediate | Precursor(s) | Key Enzyme(s) |

| Acetoacetyl-CoA | Acetyl-CoA | Acetyl-CoA C-acetyltransferase (AACT) |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA Synthase (HMGS) |

| Mevalonate | HMG-CoA | HMG-CoA Reductase (HMGR) |

| Mevalonate-5-phosphate | Mevalonate | Mevalonate Kinase (MK) |

| Mevalonate-5-diphosphate | Mevalonate-5-phosphate | Phosphomevalonate Kinase (PMK) |

| Isopentenyl Diphosphate (IPP) | Mevalonate-5-diphosphate | Mevalonate Diphosphate Decarboxylase (MVD) |

This table summarizes the sequential intermediates and the enzymes catalyzing their formation in the MVA pathway, leading to the synthesis of the isoprene unit IPP. mdpi.comresearchgate.net

While the MVA pathway is a major contributor, the plastidial MEP pathway also plays a significant role in providing IPP and DMAPP for terpenoid biosynthesis. mdpi.commdpi.com This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com In some Fritillaria species, studies suggest that the MEP pathway may be the predominant route for the production of the steroidal backbones. nih.govgenedenovo.com Transcriptomic analyses have shown that key genes in the MEP pathway are significantly upregulated during the accumulation of steroidal alkaloids, indicating its active involvement. nih.govgenedenovo.com

Table 2: Key Intermediates of the Methylerythritol Phosphate (MEP) Pathway

| Intermediate | Precursor(s) | Key Enzyme(s) |

| 1-deoxy-D-xylulose-5-phosphate (DXP) | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) |

| 2-C-methyl-D-erythritol-4-phosphate (MEP) | DXP | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | MEP | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) |

| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (CMK) |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MCS) |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMB-PP) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS) |

| Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) | HMB-PP | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) |

This table outlines the progression of intermediates and associated enzymes within the MEP pathway, which also yields the essential isoprene precursors IPP and DMAPP. mdpi.comresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes

The intricate process of converting simple precursors into complex steroidal alkaloids like Yibeinoside B is governed by a series of specific enzymes. Identifying and characterizing these enzymes is crucial for understanding the biosynthetic pathway at a molecular level.

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting enzyme in the MVA pathway. scielo.brmdpi.com It catalyzes the conversion of HMG-CoA to mevalonate, an irreversible step that commits the substrate to the pathway. mdpi.comscispace.com The expression level of the HMGR gene has been shown to directly impact the content of steroidal compounds. scielo.brmdpi.com In several Fritillaria species, including F. cirrhosa and F. taipaiensis, the HMGR gene has been cloned and characterized. mdpi.comscispace.comhnxb.org.cn Studies have revealed that the expression of HMGR is often significantly upregulated in tissues and at developmental stages that correspond with high alkaloid accumulation, highlighting its regulatory importance in the biosynthesis of these compounds. frontiersin.orgmdpi.comscispace.comfrontiersin.org

Terpene synthases (TPS) are a diverse family of enzymes that catalyze the formation of the vast array of terpene skeletons from the universal precursors IPP and DMAPP. mdpi.com After the initial precursors are condensed to form larger molecules like farnesyl pyrophosphate (FPP), terpene synthases are responsible for the cyclization reactions that create the foundational ring structures of terpenes. mdpi.com In the context of steroidal alkaloids, enzymes such as cycloartenol (B190886) synthase (CAS) are essential for forming the first cyclic intermediate, cycloartenol, which is a key precursor for steroids in plants. mdpi.comnih.gov Research in Fritillaria taipaiensis has suggested that a TPS gene may be a key factor in the alkaloid biosynthesis pathway, showing a strong positive correlation between its transcriptional level and the total alkaloid content. mdpi.comnih.gov

Transcriptomic and Omics Approaches to Unravel Biosynthetic Regulation

Modern high-throughput technologies, particularly transcriptomics (RNA-Seq) and metabolomics, have become powerful tools for elucidating the complex regulatory networks governing the biosynthesis of secondary metabolites like this compound. frontiersin.orgmdpi.comfrontiersin.org By comparing the gene expression profiles and metabolite contents in different tissues or under various conditions, researchers can identify candidate genes and transcription factors involved in the steroidal alkaloid biosynthetic pathway. mdpi.comnih.govnih.gov

In various Fritillaria species, these omics studies have successfully identified numerous differentially expressed genes (DEGs) that are likely involved in alkaloid synthesis. frontiersin.orgnih.govmdpi.com These include genes encoding the key enzymes of the MVA and MEP pathways, as well as downstream modification enzymes like cytochrome P450s (CYP450s), which are crucial for the structural diversification of the steroid skeleton. mdpi.commdpi.comnih.gov Furthermore, these analyses have pinpointed several families of transcription factors (TFs), such as AP2/ERF, bHLH, MYB, and WRKY, that are believed to regulate the expression of biosynthetic genes. frontiersin.orgmdpi.comfrontiersin.orgnih.gov The integration of transcriptomic and metabolomic data provides a comprehensive view of the pathway, linking specific genes to the accumulation of specific alkaloids and revealing the intricate genetic control over their production. mdpi.comnih.gov

Table 3: Summary of Omics-Based Findings in Fritillaria Steroidal Alkaloid Biosynthesis

| Omics Approach | Fritillaria Species Studied | Key Findings | Reference(s) |

| Transcriptomics & Metabolomics | Fritillaria thunbergii | Identified upregulated genes in MVA pathway (HMGR, MK, MVD) and key hub gene FtFPS. Implicated AP2/ERF transcription factors in regulation. | mdpi.com |

| Transcriptomics & Metabolomics | Fritillaria hupehensis | Proposed a steroidal alkaloid biosynthesis pathway with 12 upregulated DEGs, including HMGS and HMGR. Identified involvement of oxidative phosphorylation and hormone signaling. | frontiersin.org |

| Transcriptomics | Fritillaria taipaiensis | Identified HMGS, HMGR, and TPS as key enzyme-coding genes. Found a strong positive correlation between TPS expression and alkaloid content. | mdpi.comnih.gov |

| Transcriptomics & Metabolomics | Fritillaria cirrhosa | Revealed that the MEP pathway might be the major route for steroidal backbone synthesis and identified numerous DEGs in the pathway. | nih.govnih.govgenedenovo.com |

| Transcriptomics & Metabolomics | Fritillaria unibracteata | Showed tissue-specific accumulation of alkaloids in bulbs, correlated with bulb-clustered DEGs in the downstream steroid biosynthesis pathway. | nih.gov |

This table presents a selection of findings from recent omics studies, demonstrating the utility of these approaches in identifying key genes and regulatory elements in the biosynthesis of steroidal alkaloids in different Fritillaria species.

Pharmacological Activities and Molecular Mechanisms in Vitro Studies

Anti-inflammatory Effects and Cellular Modulation

Yibeinoside B has demonstrated notable anti-inflammatory properties in various in vitro models. These effects are primarily attributed to its ability to modulate key cellular processes involved in the inflammatory cascade.

Nitric Oxide (NO) Production Inhibition in Macrophage Cell Lines

Regulation of Inflammatory Cytokine Expression (e.g., IL-6)

This compound is also involved in the regulation of pro-inflammatory cytokine expression. scispace.com Interleukin-6 (IL-6) is a key cytokine that plays a significant role in both acute and chronic inflammation. nih.govwikipedia.orgfrontiersin.org Its production is often elevated in inflammatory conditions. The expression of IL-6 is tightly controlled and can be induced by various stimuli, including microbial products and other cytokines. nih.govoncotarget.com The regulation of IL-6 expression occurs at multiple levels, including transcriptional and post-transcriptional modifications. nih.gov Several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are known to be critical in regulating the production of inflammatory cytokines like IL-6. oncotarget.comnih.govnih.gov For instance, the activation of NF-κB is a crucial step for the induction of the IL-6 gene. nih.gov Compounds that can modulate these pathways can effectively control the expression of IL-6 and other pro-inflammatory mediators.

Involvement of Signaling Pathways (e.g., MAPK, PI3K-Akt, PPAR)

The anti-inflammatory effects of this compound are mediated through its interaction with complex intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK signaling pathways are central to the regulation of inflammatory responses. koreamed.orgnih.gov This family of protein kinases, including ERK1/2, JNK, and p38, is activated by various inflammatory stimuli and in turn regulates the expression of numerous inflammatory mediators. oncotarget.com The activation of MAPK pathways can lead to the production of pro-inflammatory cytokines. oncotarget.comnih.gov Therefore, inhibitors of MAPK signaling pathways have been shown to possess anti-inflammatory activity. nih.gov

Phosphoinositide 3-Kinase (PI3K)-Akt Signaling Pathway:

The PI3K/Akt signaling pathway is another critical regulator of inflammation. frontiersin.orgmdpi.comnih.gov This pathway is involved in a wide array of cellular functions, and its dysregulation is linked to various diseases, including inflammatory conditions. frontiersin.orgmdpi.com Activation of the PI3K/Akt pathway can influence inflammatory responses by modulating the function of immune cells like macrophages and regulating the production of inflammatory mediators. mdpi.comnih.gov For example, the PI3K/Akt pathway can inhibit the expression of pro-inflammatory factors such as TNF-α and IL-6. nih.govscientificarchives.com

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway:

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of inflammation. smw.chnih.govqiagen.com PPARs, which include the subtypes PPARα, PPARβ/δ, and PPARγ, can modulate inflammatory responses by down-regulating the expression of pro-inflammatory genes. smw.cheuropeanreview.org They can inhibit the activity of key inflammatory transcription factors like NF-κB. smw.chnih.gov The activation of PPARs by their ligands can lead to a reduction in the production of inflammatory cytokines such as IL-6 and TNF-α. smw.cheuropeanreview.org

Antioxidant Properties and Oxidative Stress Response

Free Radical Scavenging Capacity in Cellular Models

This compound has demonstrated the ability to scavenge free radicals in various in vitro models. scispace.com Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause damage to cellular components, leading to oxidative stress. nih.govmdpi.com Antioxidants can neutralize these free radicals, thereby protecting cells from damage. nih.gov The free radical scavenging capacity of natural compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. unife.itscirp.org The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key mechanism of its antioxidant action. mdpi.com

Modulation of Cellular Antioxidant Defense Systems (e.g., SIRT1/Nrf2/Keap1)

This compound can also enhance the body's own antioxidant defense systems. One of the key pathways involved is the SIRT1/Nrf2/Keap1 pathway.

Sirtuin 1 (SIRT1):

SIRT1 is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. It has been shown to have a protective role against oxidative stress. peerj.com SIRT1 can activate downstream targets that are involved in antioxidant defense. frontiersin.org

Nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1):

The Nrf2-Keap1 pathway is a major regulator of cellular responses to oxidative stress. nih.gov Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. nih.gov Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes. nih.gov There is evidence of crosstalk between SIRT1 and the Nrf2 pathway, where SIRT1 can deacetylate and activate Nrf2, thereby enhancing the antioxidant response. nih.govmdpi.com This coordinated action helps to mitigate oxidative damage and maintain cellular homeostasis. nih.gov

Cholinesterase Inhibitory Activities

This compound has been identified as a compound with notable inhibitory activity against cholinesterases, enzymes critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key strategy in the therapeutic management of conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.govibidi.com

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

In vitro studies have demonstrated that this compound, an alkaloid isolated from Fritillaria pallidiflora, exhibits significant inhibitory effects on both AChE and BChE. nih.gov The capacity to inhibit both enzymes is a characteristic of certain therapeutic agents, as BChE can also play a role in acetylcholine regulation, especially as Alzheimer's disease progresses. mdpi.comamegroups.org Research indicates that this compound is a more potent inhibitor against plasma BChE compared to the standard drug galanthamine (B1674398). nih.gov This dual inhibitory action suggests a broad-spectrum potential in modulating cholinergic activity.

In Vitro Enzyme Kinetics and Potency Assessment

The potency of this compound as a cholinesterase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀). nih.gov Enzyme kinetic studies are fundamental to characterizing the efficiency and mechanism of an inhibitor. scispace.com For this compound, a specific IC₅₀ value against AChE has been reported, providing a quantitative measure of its inhibitory strength. nih.gov The compound demonstrated good AChE inhibition, although it was found to be a weaker inhibitor than galanthamine in this specific assay. nih.gov

| Compound | Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 6.5 | nih.gov |

| Galanthamine (Reference) | Acetylcholinesterase (AChE) | 1.9 | nih.gov |

Antineoplastic Activities and Cell Growth Modulation

Preliminary in vitro research has pointed towards the potential of this compound as an antineoplastic agent, capable of inducing cytotoxicity in various cancer cell lines. researchgate.net The evaluation of such compounds involves assessing their ability to inhibit cancer cell growth and understanding the underlying molecular mechanisms. mdpi.com

In Vitro Studies on Cancer Cell Lines (e.g., Lung Cancer)

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. researchgate.net Notably, studies have reported that the compound exerts critical cytotoxic impacts on the A549 human lung cancer cell line. researchgate.net The A549 cell line is a well-established model for in vitro research on human lung adenocarcinoma. abcresearch.netjrmds.in Standard methods to assess cytotoxicity, such as the MTT assay, measure the metabolic activity of cells and thus their viability after exposure to a test compound. researchgate.net The demonstrated activity against A549 cells suggests a potential role for this compound in modulating the growth of lung cancer cells. researchgate.net

| Compound | Cancer Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|---|

| This compound | A549 | Human Lung Carcinoma | Critical cytotoxic impacts | researchgate.net |

| This compound | A2780 | Human Ovarian Carcinoma | Critical cytotoxic impacts | researchgate.net |

| This compound | HepG2 | Human Hepatocellular Carcinoma | Critical cytotoxic impacts | researchgate.net |

Influence on Tumor Microenvironment Components (e.g., Angiogenesis-related factors)

The tumor microenvironment, which includes blood vessels, stromal cells, and various signaling molecules, plays a critical role in cancer progression. pharmgkb.org Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis and is tightly regulated by a balance of pro- and anti-angiogenic factors. merckmillipore.com A primary mediator of this process is the Vascular Endothelial Growth Factor (VEGF) family. elifesciences.orgpharmgkb.org The interaction of VEGF with its receptors on endothelial cells triggers signaling cascades that promote cell proliferation and migration. nih.gov The influence of chemical compounds on angiogenesis can be studied in vitro using assays such as the endothelial cell tube formation assay, where endothelial cells are cultured on a basement membrane matrix and their ability to form capillary-like structures is quantified. While the inhibition of angiogenesis is a validated anticancer strategy, the specific effects of this compound on angiogenesis-related factors like VEGF have not been detailed in the available search results.

Smooth Muscle Relaxation Properties (e.g., Tracheobronchial Tissues)

The potential for this compound and related compounds to induce smooth muscle relaxation has been suggested by traditional uses and initial scientific inquiries. Extracts from Fritillaria species, known to contain this compound, have been traditionally used for conditions like asthma, hinting at a possible effect on airway smooth muscle. frontiersin.orgup.ac.za Scientific exploration into the specific pharmacological activities of isolated this compound on tracheobronchial tissues is still in its early stages.

In Vitro Organ Bath Studies and Contraction Modulation

Direct in vitro organ bath studies focusing specifically on the effects of isolated this compound on tracheobronchial smooth muscle tissues are not extensively documented in publicly available scientific literature. Organ bath studies are a standard pharmacological method to assess the contractility of isolated tissues, such as tracheal rings, in response to various substances. nih.govfrontiersin.orgacademicjournals.org This technique allows for the direct measurement of muscle tension and relaxation, providing valuable insights into a compound's potential as a bronchodilator. frontiersin.org

While specific data for this compound is scarce, the broader family of compounds to which it belongs offers some clues. Total alkaloid extracts from Fritillaria cirrhosa, which contain a variety of compounds including this compound, have been noted for their spasmolytic (smooth muscle relaxing) and asthma-relieving properties. nih.gov This suggests that one or more components within the extract, potentially including this compound, contribute to this effect.

A plausible molecular mechanism for the potential smooth muscle relaxant effects of this compound could be through the inhibition of acetylcholinesterase (AChE). Acetylcholine is a neurotransmitter that causes contraction of smooth muscles in the airways. Acetylcholinesterase is the enzyme that breaks down acetylcholine, and its inhibition would lead to an accumulation of acetylcholine, paradoxically leading to muscle relaxation in some contexts or having complex effects. Research on a closely related compound, Yibeinoside A, has demonstrated acetylcholinesterase inhibitory activity. nih.gov

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Yibeinoside A | Acetylcholinesterase (AChE) | 6.5 | nih.gov |

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of the acetylcholinesterase enzyme. The moderate IC₅₀ value for Yibeinoside A suggests that related compounds like this compound might also interact with the cholinergic system, which plays a crucial role in the regulation of tracheobronchial smooth muscle tone. However, without direct experimental evidence on this compound, this remains a hypothesis.

Other Investigated Biological Activities in Preclinical Models

Beyond its potential effects on smooth muscle, preclinical research has suggested other biological activities for the class of compounds to which this compound belongs. Saponins (B1172615) and alkaloids from Fritillaria species have been investigated for a range of pharmacological effects in various preclinical models.

A patent for steroid saponin (B1150181) compounds from Siberian Fritillary bulb, which includes this compound, suggests potential applications in developing anti-inflammatory, antitumor, and antimicrobial medicines. nih.gov These claims are based on the general properties of saponin components from this plant genus. For instance, saponins from Fritillaria have been shown to possess anti-tumor activity in both in vitro and in vivo models. nih.gov

The acetylcholinesterase inhibitory activity of related compounds, as mentioned earlier, also points towards potential applications in neurological conditions, such as Alzheimer's disease, where AChE inhibitors are a therapeutic strategy. nih.govjapsonline.com A study on various alkaloids from Fritillaria species reported on their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme involved in cholinergic transmission. nih.gov

| Compound | Source Species | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-demethyl-puqietinone | F. puqiensis | 6.4 | N/A | nih.gov |

| Hupeheninoside | F. hupehensis | 16.9 | Stronger than Galanthamine | nih.gov |

| Ebeiedinone | F. ebeiensis var. purpurea | 5.7 | Stronger than Galanthamine | nih.gov |

| Yibeinoside A | F. pallidiflora | 6.5 | Stronger than Galanthamine | nih.gov |

| Chuanbeinone | F. delavayi | 7.7 | Stronger than Galanthamine | nih.gov |

| Galanthamine (Reference) | N/A | 1.9 | N/A | nih.gov |

N/A: Data not available in the provided source.

These findings underscore the potential for this compound to possess a range of pharmacological activities. However, it is crucial to emphasize that these are largely based on studies of related compounds or crude extracts. Rigorous preclinical evaluation of the isolated this compound is necessary to confirm and characterize these potential therapeutic effects and to elucidate their underlying molecular mechanisms.

Computational and Systems Biology Approaches in Yibeinoside B Research

Network Pharmacology for Multi-Target and Multi-Pathway Analysis

Network pharmacology provides a powerful framework to investigate the interactions between the multiple chemical components of a medicinal plant and numerous protein targets within the human body. nih.gov This "multi-target, multi-pathway" approach is particularly suited for understanding the holistic effects of traditional medicines. For the bioactive compounds in FTB, including Yibeinoside B, network pharmacology has been used to predict potential targets and elucidate the biological pathways involved in its therapeutic effects, particularly in the context of pneumonia treatment. nih.gov

To map the complex interplay of drug targets, a Protein-Protein Interaction (PPI) network is constructed. By inputting the predicted targets of the bioactive compounds from FTB into databases like STRING, a network of interacting proteins is generated. nih.gov Topological analysis of this network using tools such as Cytoscape helps identify "hub genes"—highly connected nodes that are considered crucial for the biological processes. nih.gov

In a study analyzing the 116 targets of FTB's active components, nine key hub genes were identified based on their high degree of connectivity within the PPI network. These genes are believed to be central to the pharmacological effects of the extract. nih.gov

Table 1: Key Hub Genes Identified in the PPI Network of Fritillariae thunbergii bulbus Components

| Gene Symbol | Protein Name |

|---|---|

| IL-6 | Interleukin-6 |

| AKT1 | RAC-alpha serine/threonine-protein kinase |

| VEGFA | Vascular endothelial growth factor A |

| TP53 | Tumor protein p53 |

| EGFR | Epidermal growth factor receptor |

| STAT3 | Signal transducer and activator of transcription 3 |

| PPARG | Peroxisome proliferator-activated receptor gamma |

| MMP9 | Matrix metallopeptidase 9 |

| CASP3 | Caspase-3 |

Data sourced from a network pharmacology study on the components of Fritillariae thunbergii bulbus, which include this compound. nih.gov

Gene Ontology (GO) enrichment analysis is performed to categorize the functions of the identified target genes. This analysis sheds light on the biological processes (BP) and molecular functions (MF) that are significantly modulated by the compounds. For the targets of FTB components, GO analysis revealed enrichment in processes and functions primarily related to inflammation, cellular regulation, and enzyme activity. nih.gov

Table 2: Top Enriched Biological Processes (BP) for Target Genes

| GO Term | Description |

|---|---|

| GO:0006954 | Inflammatory response |

| GO:0071356 | Cellular response to tumor necrosis factor |

| GO:0032757 | Positive regulation of interleukin-6 production |

| GO:0043062 | Extracellular structure organization |

| GO:0030574 | Collagen catabolic process |

| GO:0045944 | Positive regulation of transcription from RNA polymerase II promoter |

| GO:0007204 | Positive regulation of cytosolic calcium ion concentration |

| GO:0001568 | Blood vessel development |

| GO:0042127 | Regulation of cell proliferation |

| GO:0006915 | Apoptotic process |

Based on the analysis of targets associated with the active components of Fritillariae thunbergii bulbus. nih.gov

Table 3: Top Enriched Molecular Functions (MF) for Target Genes

| GO Term | Description |

|---|---|

| GO:0019899 | Enzyme binding |

| GO:0004175 | Endopeptidase activity |

| GO:0004252 | Serine-type endopeptidase activity |

| GO:0003700 | DNA-binding transcription factor activity |

| GO:0008134 | Transcription factor binding |

| GO:0005125 | Cytokine activity |

| GO:0004872 | Receptor activity |

| GO:0004713 | Protein tyrosine kinase activity |

| GO:0019904 | Protein domain specific binding |

| GO:0005515 | Protein binding |

Based on the analysis of targets associated with the active components of Fritillariae thunbergii bulbus. nih.gov

To understand the higher-level systemic functions, the identified targets are mapped to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. This analysis reveals the key signaling pathways that are modulated. The KEGG analysis for FTB's components highlighted significant enrichment in pathways related to inflammation, immune response, and cancer. nih.gov

Table 4: Top Enriched KEGG Pathways for Target Genes

| KEGG ID | Pathway Name |

|---|---|

| hsa05200 | Pathways in cancer |

| hsa04064 | NF-kappa B signaling pathway |

| hsa04668 | TNF signaling pathway |

| hsa04151 | PI3K-Akt signaling pathway |

| hsa04010 | MAPK signaling pathway |

| hsa04060 | Cytokine-cytokine receptor interaction |

| hsa04915 | Estrogen signaling pathway |

| hsa04630 | JAK-STAT signaling pathway |

| hsa04370 | VEGF signaling pathway |

| hsa04932 | Non-alcoholic fatty liver disease (NAFLD) |

| hsa04020 | Calcium signaling pathway |

| hsa04914 | Progesterone-mediated oocyte maturation |

| hsa04510 | Focal adhesion |

| hsa04012 | ErbB signaling pathway |

| hsa04928 | Parathyroid hormone synthesis, secretion and action |

| hsa04910 | Insulin signaling pathway |

| hsa04210 | Apoptosis |

| hsa04512 | ECM-receptor interaction |

| hsa04917 | Prolactin signaling pathway |

| hsa04919 | Thyroid hormone signaling pathway |

Based on the analysis of targets associated with the active components of Fritillariae thunbergii bulbus. nih.gov

Molecular Docking and Molecular Dynamics Simulations

To further validate the findings from network pharmacology, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques provide insights into the physical interactions between a ligand (like this compound) and its protein target at an atomic level. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to estimate the binding affinity between a potential drug molecule and its protein target, often expressed as a docking score or binding energy.

In studies involving the components of FTB, molecular docking was performed to assess the binding of its various alkaloids to key hub proteins like AKT1 and IL-6. nih.gov The results of these studies indicated that most of the identified bioactive compounds, a group that includes this compound, showed high binding affinity with at least one of the primary protein targets. nih.gov However, specific binding affinity scores for this compound itself are not detailed in the primary literature, which tends to focus on the top-scoring compounds for further analysis. nih.gov

Following docking, molecular dynamics (MD) simulations can be run to analyze the stability and dynamic behavior of the ligand-protein complex over time. An MD simulation of 100 nanoseconds was performed in one study to confirm the stability of the complexes formed between the highest-affinity compounds from FTB and their protein targets. nih.gov This simulation helps to validate the docking results by showing that the binding interaction is stable in a simulated physiological environment. nih.gov

These simulations can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. While this level of analysis has been applied to the most potent compounds within FTB, a detailed report on the specific interaction modes of this compound with its potential targets is not currently available in published research. nih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Interleukin-6 |

| RAC-alpha serine/threonine-protein kinase |

| Vascular endothelial growth factor A |

| Tumor protein p53 |

| Epidermal growth factor receptor |

| Signal transducer and activator of transcription 3 |

| Peroxisome proliferator-activated receptor gamma |

| Matrix metallopeptidase 9 |

Derivatization and Structural Modification for Enhanced Bioactivity

Structure-Activity Relationship (SAR) Studies of Yibeinoside B Scaffolds

Consistent with the lack of synthetic analogs, formal structure-activity relationship (SAR) studies for the this compound scaffold are not available in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry for identifying the key chemical features of a molecule that are responsible for its biological effects. Such studies on this compound would involve creating a series of derivatives with systematic modifications to different parts of the molecule—such as the aglycone core or the sugar moieties—and then evaluating their biological activity. The data from these evaluations would be crucial for designing more potent and selective compounds. The absence of such research indicates that the exploration of this compound as a lead compound for drug development is still in its nascent stages.

Future Perspectives and Unaddressed Research Avenues

Comprehensive Elucidation of Enzyme-Specific Biosynthetic Steps

The biosynthesis of steroidal alkaloids in plants of the Fritillaria genus, the source of Yibeinoside B, is known to involve complex pathways. Research indicates that the "terpenoid skeleton biosynthesis" and "phenylpropanoid biosynthesis" pathways are fundamental to the creation of these compounds. Key enzymes such as hydroxymethylglutaryl-CoA reductase (HMGR) and terpene synthase (TPS) have been identified as crucial regulatory factors in the synthesis of the foundational terpenoid frameworks.

However, the specific enzymatic steps that lead to the unique C-nor-D-homosteroidal structure of this compound remain largely unaddressed. The precise sequence of oxidation, reduction, and glycosylation reactions, and the specific enzymes that catalyze each transformation from the initial steroid precursor, are yet to be fully mapped. Future research should focus on identifying and characterizing these specific enzymes. This could involve techniques such as transcriptomic analysis of Fritillaria pallidiflora at different growth stages to identify candidate genes, followed by in vitro expression and functional characterization of the corresponding enzymes. A complete understanding of the biosynthetic pathway is essential for potential biotechnological production of this compound through metabolic engineering in microbial or plant-based systems.

Development of Advanced In Vitro Models for Complex Biological Activities

Initial research has demonstrated that this compound and related alkaloids possess inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease research. These findings, however, were derived from conventional biochemical assays. To gain a more physiologically relevant understanding of this compound's effects, particularly in the context of complex diseases like Alzheimer's, the development of advanced in vitro models is a critical next step.

Traditional two-dimensional (2D) cell cultures fail to replicate the intricate cellular interactions and microenvironment of human tissues. nih.gov Future studies should employ advanced three-dimensional (3D) models such as neurospheroids or cerebral organoids derived from human induced pluripotent stem cells (iPSCs). nih.govnumberanalytics.comnih.govfrontiersin.org These models can more accurately mimic the architecture of the brain, including the interplay between neurons and glial cells, providing a better platform to study the compound's neuroprotective effects and mechanisms of action. numberanalytics.comlabmanager.com Furthermore, organ-on-a-chip (OOC) technology, which uses microfluidic devices to simulate the function of human organs, presents a powerful tool for evaluating the bioactivity, metabolism, and potential toxicity of natural products like this compound with greater accuracy than traditional models. acs.orgnih.govsciopen.com Developing these sophisticated models will be instrumental in bridging the gap between basic biochemical assays and clinical applications.

Exploration of Synergistic Effects with Other Phytochemicals

Future research should systematically investigate the potential synergistic effects of this compound with other co-occurring alkaloids (such as Peimine, Peiminine, and Imperialine) and non-alkaloidal compounds found in Fritillaria. Studies have already noted that combinations of steroidal alkaloids can exhibit synergistic anti-inflammatory effects. nih.gov This can be achieved through checkerboard assays and other in vitro testing methods to identify combinations that produce effects greater than the sum of their individual activities. Understanding these synergistic relationships is crucial for developing potent, multi-target botanical drugs and for standardizing herbal extracts to ensure consistent efficacy. nih.gov

Applications in Natural Product-Based Drug Discovery

This compound is included in several natural product libraries used for drug screening and development, highlighting its recognized potential. naturalproducts.netnaturalproducts.nettargetmol.com Its demonstrated activity as an acetylcholinesterase inhibitor makes it a direct candidate for further investigation in the context of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

The broader class of steroidal alkaloids is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticholinergic effects. nih.gov This provides a strong rationale for screening this compound against a wider array of biological targets. Its unique C-nor-D-homosteroidal skeleton could serve as a novel scaffold for the development of new therapeutic agents. Future work should involve high-throughput screening against various cell lines and receptor panels, followed by medicinal chemistry efforts to optimize its structure for improved potency, selectivity, and pharmacokinetic properties. Such programs could lead to the development of new drug candidates inspired by this natural product. bucm.edu.cn

Q & A

Q. What experimental strategies are recommended for isolating Yibeinoside B from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques like column chromatography and preparative HPLC. Validate purity using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure peak resolution aligns with reference standards, and report retention times, solvent gradients, and column specifications for reproducibility .

- Example Parameters:

| Technique | Column Type | Solvent System | Detection Method |

|---|---|---|---|

| HPLC | C18 reverse-phase | Acetonitrile:H2O (30:70) | UV-Vis (254 nm) |

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include positive/negative controls (e.g., untreated cells, reference inhibitors). Normalize data to control groups and perform triplicate runs. Statistical analysis should employ non-linear regression models (e.g., GraphPad Prism) with confidence intervals .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions (temperature, pH, catalysts), stoichiometry, and purification steps. Use high-purity reagents and validate intermediates via thin-layer chromatography (TLC) or NMR. Share raw spectral data and chromatograms in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct comparative studies using orthogonal assays (e.g., CRISPR-mediated gene knockout vs. pharmacological inhibition). Validate target engagement via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR). Perform meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, solvent effects) .

Q. What statistical approaches are optimal for analyzing multi-omics datasets in this compound toxicity studies?

- Methodological Answer : Apply false discovery rate (FDR) correction for high-throughput data (e.g., transcriptomics/proteomics). Use pathway enrichment tools (DAVID, Metascape) to identify dysregulated biological processes. Integrate results with pharmacokinetic data using systems biology models (e.g., COPASI) .

Q. How should researchers address variability in this compound’s bioavailability across preclinical models?

- Methodological Answer : Compare pharmacokinetic profiles in rodent vs. non-rodent models. Adjust formulations (e.g., nanoencapsulation, lipid carriers) and measure plasma concentrations via LC-MS. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Data Analysis and Reporting Standards

Q. What criteria should guide the inclusion of this compound structural analogs in structure-activity relationship (SAR) studies?

Q. How can researchers ensure ethical and rigorous reporting of negative/null results in this compound studies?

- Methodological Answer : Disclose all experimental conditions, including batch numbers of reagents and equipment calibration dates. Use the ARRIVE guidelines for preclinical studies and submit raw data to repositories like Figshare or Zenodo .

Tables for Methodological Reference

| Research Phase | Key Techniques | Critical Parameters |

|---|---|---|

| Isolation & Purification | HPLC, NMR, LC-MS | Column type, solvent gradient, purity thresholds |

| Bioactivity Screening | MTT assay, flow cytometry | Cell viability thresholds, Z’-factor |

| Mechanistic Studies | CETSA, SPR, CRISPR | Binding kinetics, thermal shift thresholds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.